Benzyl 2,3-dichloropropanoate is an organic compound characterized by the presence of a benzyl group attached to a 2,3-dichloropropanoate moiety. This compound is classified as an ester, specifically deriving from the esterification of 2,3-dichloropropanoic acid with benzyl alcohol. Its chemical structure allows it to participate in various organic synthesis reactions, making it a valuable intermediate in the preparation of more complex molecules.
Benzyl 2,3-dichloropropanoate can be sourced from organic synthesis laboratories and chemical suppliers. It is classified under esters due to its formation from an alcohol and a carboxylic acid. The compound's systematic name is Benzyl 2,3-dichloropropanoate, and it has the molecular formula with a molecular weight of approximately .
The synthesis of Benzyl 2,3-dichloropropanoate typically involves the following steps:
Benzyl 2,3-dichloropropanoate has a molecular structure that features:
FZLMTXGEXUQKNN-UHFFFAOYSA-N
C(C(=O)OCC1=CC=CC=C1)ClC(Cl)C
Benzyl 2,3-dichloropropanoate can undergo various chemical reactions including:
The mechanism of action for Benzyl 2,3-dichloropropanoate largely depends on its application in biochemical studies or organic synthesis:
Property | Value |
---|---|
Molecular Weight | |
Density | Approximately |
Melting Point | Not applicable (liquid) |
Benzyl 2,3-dichloropropanoate has several scientific uses:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3